Acid Yellow 99

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

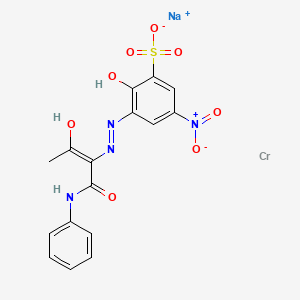

Acid Yellow 99, also known as C.I. This compound, is an anionic dye commonly used in various industrial applications. It is known for its bright yellow color and is often utilized in textile dyeing, paper coloring, and as a biological stain. The compound has the molecular formula C16H15CrN4NaO8S and a molecular weight of 496.35 g/mol .

Vorbereitungsmethoden

Acid Yellow 99 is synthesized through a series of chemical reactions. The primary synthetic route involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by coupling with 3-oxo-N-phenylbutanamide. The resulting product is then converted into a chrome complex . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Adsorption Mechanisms in Aqueous Systems

Acid Yellow 99 interacts with biomass like coir pith through electrostatic and complexation reactions, critical for wastewater treatment :

Key Findings from Adsorption Studies

- pH Dependency : Optimal adsorption occurs at pH 2.0 due to protonation of coir pith’s functional groups, enhancing electrostatic attraction with the anionic dye .

- Isotherm Models :

| Adsorption Metrics | Values/Models |

|---|---|

| Optimal pH | 2.0 |

| Adsorption Capacity | 442.13 mg/g |

| Dominant Interaction | Electrostatic and complexation |

| Surface Analysis (SEM/XRD) | Increased crystallinity post-adsorption |

Functional Group Reactivity

- Sulfonic Acid Groups : Enhance water solubility and participate in ionic interactions during adsorption .

- Chromium Coordination : Stabilizes the dye structure but raises concerns about chromium leaching in acidic conditions .

Industrial and Environmental Implications

Wissenschaftliche Forschungsanwendungen

Acid Yellow 99 has a wide range of scientific research applications:

Biology: The dye is employed as a biological stain to highlight specific structures in biological tissues.

Medicine: Research has explored its potential use in medical diagnostics and therapeutic applications.

Wirkmechanismus

The mechanism of action of Acid Yellow 99 involves its interaction with various substrates through electrostatic and complexing reactions. The dye binds to substrates such as coconut shell pith, forming stable complexes. This interaction is primarily driven by electrostatic forces and the formation of coordination bonds with metal ions present in the dye .

Vergleich Mit ähnlichen Verbindungen

Acid Yellow 99 can be compared with other similar azo dyes, such as Acid Yellow 17, Acid Yellow 23, and Acid Yellow 36. While these dyes share similar structural features and applications, this compound is unique due to its specific chromophore structure and the presence of a chromium complex, which enhances its stability and colorfastness .

Biologische Aktivität

Acid Yellow 99 (AY99) is a synthetic azo dye predominantly used in the textile industry, but its biological activity has garnered attention due to its potential toxicity and effects on human health and the environment. This article explores the biological activity of AY99, focusing on its mutagenicity, cytotoxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound is classified as an azo dye, characterized by the presence of an azo group (-N=N-). Its chemical formula is C16H10N4O7S, and it is typically soluble in water, which facilitates its use in various applications but also raises concerns regarding environmental persistence and bioavailability.

1. Mutagenicity and Genotoxicity

Research has indicated that AY99 exhibits mutagenic properties. A study conducted to evaluate the genotoxic effects of AY99 revealed that it can induce gene mutations in both bacterial and mammalian cells. The findings suggest that exposure to AY99 may lead to DNA damage, raising concerns about its potential carcinogenic effects .

2. Cytotoxicity Studies

Cytotoxicity assays have been employed to assess the impact of AY99 on various cell lines. A notable study utilized the MTT assay to evaluate cell viability after exposure to different concentrations of AY99. The results demonstrated a dose-dependent decrease in cell viability, indicating significant cytotoxic effects at higher concentrations. Histological evaluations confirmed that AY99 did not cause substantial damage to treated tissues at lower concentrations .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 200 | 30 |

The mechanism by which AY99 exerts its biological effects involves oxidative stress pathways. Studies have shown that AY99 can induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which are implicated in cellular damage and apoptosis . The activation of stress response pathways may contribute to the observed cytotoxicity.

Case Study 1: Effects on Aquatic Organisms

A case study investigated the impact of AY99 on aquatic life, particularly focusing on fish species exposed to contaminated water. The study found that prolonged exposure resulted in behavioral changes and increased mortality rates among fish populations. Histopathological analyses revealed damage to gill tissues, indicating respiratory distress caused by the dye .

Case Study 2: Human Health Implications

In a clinical context, a case study examined individuals exposed to AY99 through occupational hazards in textile manufacturing. Workers reported symptoms including skin irritation and respiratory issues. Blood tests indicated elevated levels of oxidative stress markers, correlating with exposure duration .

Eigenschaften

CAS-Nummer |

10343-58-5 |

|---|---|

Molekularformel |

C16H13CrN4NaO8S |

Molekulargewicht |

496.3 g/mol |

IUPAC-Name |

sodium;3-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate;chromium |

InChI |

InChI=1S/C16H14N4O8S.Cr.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;/q;;+1/p-1 |

InChI-Schlüssel |

BFWYEBUNFYVNAT-UHFFFAOYSA-M |

SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |

Kanonische SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. 13900; EINECS 233-748-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.